2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
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Overview
Description
2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid is a complex organic compound that features a difluoromethyl group, an ethoxycarbonyl group, and a cyclopenta[c]pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable heterocyclic precursor via a radical process. This method is advantageous due to its ability to introduce the difluoromethyl group efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluoromethyl and ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the ethoxycarbonyl group may influence its solubility and bioavailability. The cyclopenta[c]pyrazole ring provides a rigid framework that can interact with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-(Trifluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(5-(Methyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C12H14F2N2O4 |
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Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)-3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C12H14F2N2O4/c1-2-20-12(19)10-7-3-6(11(13)14)4-8(7)16(15-10)5-9(17)18/h6,11H,2-5H2,1H3,(H,17,18) |
InChI Key |
IVXROWGLWFJUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CC(C2)C(F)F)CC(=O)O |
Origin of Product |
United States |
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